Benzylchlorodimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Catalyst Synthesis

BCDMS can be used as a precursor for the synthesis of mesoporous catalysts. A study describes its application in preparing a ferrocene-based mesoporous catalyst suitable for styrene oxidation [1]. The unique structure of BCDMS allows for the incorporation of silicon and benzyl functionalities into the catalyst framework, potentially influencing its activity and selectivity.

[1] Application: Researchers have utilized BCDMS to prepare a ferrocene-based mesoporous catalyst applicable in styrene oxidation. However, the detailed scientific publication is not publicly available. For similar research on mesoporous ferrocene catalysts, you can refer to: Dutta, S., Bhadra, M., & Banerjee, S. (2009). Ordered mesoporous ferrocenes: Synthesis, characterization, and catalytic properties. Chemical Communications, 45(32), 4433-4435.

Synthesis of Silylated Compounds

BCDMS serves as a valuable reagent for the introduction of a dimethylsilylbenzyl group into organic molecules. This functional group can be useful for protecting reactive functionalities during organic synthesis or introducing steric bulk and electronic effects. For instance, BCDMS can react with specific sulfur-containing groups to form silylbissulfides [2].

[2] Here again, the specific scientific publication detailing the synthesis of silylbissulfides is not publicly available. However, you can explore similar research on the synthesis of silyl sulfides using other reagents: Appavoo, K., & Iqbal, J. (2004). Synthesis of functionalized diaryl sulfides and selenides via copper(I)-catalyzed cross-coupling reactions of diaryl disulfides and diselenides with Grignard reagents. The Journal of Organic Chemistry, 69(13), 4532-4535.

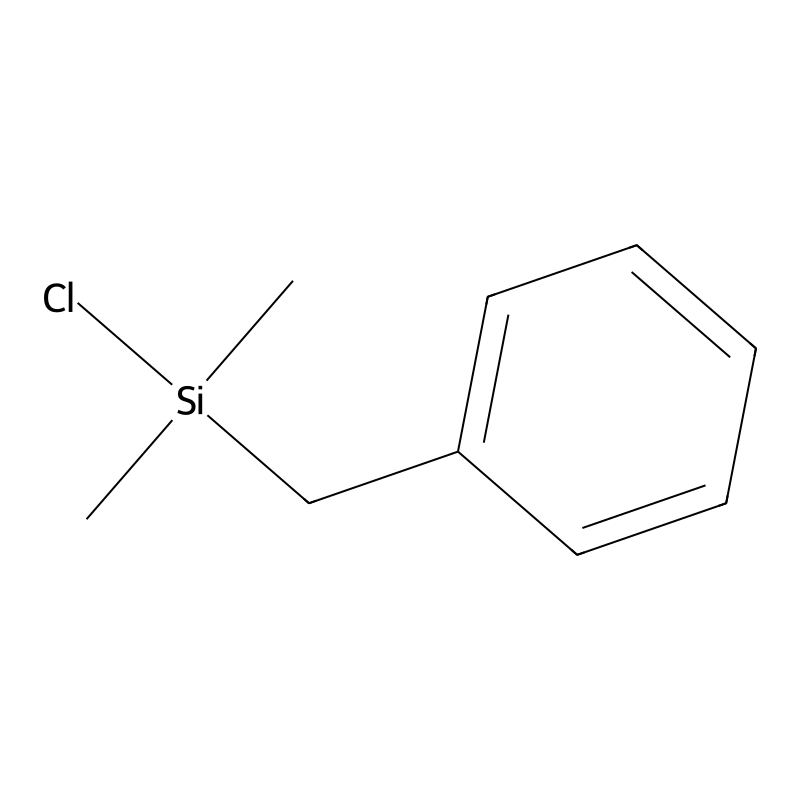

Benzylchlorodimethylsilane is an organosilicon compound characterized by the presence of a benzyl group, two dimethyl groups, and a chlorine atom attached to a silicon atom. Its chemical formula is , and it features a silicon atom bonded to a benzyl group (C6H5CH2) and two methyl groups (CH3). This compound is notable for its reactivity, particularly in organic synthesis, where it serves as a versatile reagent.

- Formation of Silyl Ethers: Benzylchlorodimethylsilane can react with alcohols to form silyl ethers through nucleophilic attack on the silicon atom.

- Silylation Reactions: It can be used in silylation reactions to introduce the benzyl group into organic molecules, enhancing their reactivity or stability.

- Reactions with Nucleophiles: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

These reactions are facilitated by the electrophilic nature of the silicon atom and the leaving ability of the chlorine atom.

Benzylchlorodimethylsilane can be synthesized through several methods:

- Chlorination of Dimethylbenzylsilane: This method involves treating dimethylbenzylsilane with chlorine gas under controlled conditions to selectively introduce the chlorine atom.

- Reaction with Benzyl Chloride: Another approach involves reacting dimethylchlorosilane with benzyl chloride, facilitating the substitution of one of the chlorides by the benzyl group.

- Radical Reactions: Utilizing radical initiators can lead to the formation of benzylchlorodimethylsilane through radical chlorination processes.

These methods highlight the versatility in synthesizing this compound, making it accessible for research and industrial applications.

Benzylchlorodimethylsilane has several applications:

- Organic Synthesis: It is widely used as a reagent in organic synthesis for introducing benzyl groups into various substrates.

- Catalysis: The compound has been employed in catalytic processes, such as in the oxidation of styrene using ferrocene-based mesoporous catalysts .

- Material Science: It can be used to modify surfaces or create hybrid materials due to its silane functionality.

These applications leverage its unique chemical properties, making it valuable in both academic research and industrial settings.

Benzylchlorodimethylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Benzylchlorodimethylsilane's unique combination of a benzyl group and chlorinated silane functionality allows it to serve specific roles in organic synthesis that other similar compounds cannot fulfill as effectively. Its ability to participate in diverse

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive